molecular formula C12H7Cl2NO B1613068 2-(3,5-Dichlorobenzoyl)pyridine CAS No. 898780-36-4

2-(3,5-Dichlorobenzoyl)pyridine

Cat. No. B1613068
M. Wt: 252.09 g/mol
InChI Key: FZROPXZAHOKHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “2-(3,5-Dichlorobenzoyl)pyridine” involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

While specific structural analysis data for “2-(3,5-Dichlorobenzoyl)pyridine” was not found, similar compounds have been studied. For instance, pyridine interaction with dihalogen molecules has been investigated using different density functional theory (DFT) approaches .


Chemical Reactions Analysis

The chemical reactions involving “2-(3,5-Dichlorobenzoyl)pyridine” are related to its synthesis. As mentioned, it is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

Scientific Research Applications

Synthesis and Coordination Chemistry

Pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and related ligands, have been explored for their versatile coordination chemistry, analogous to terpyridines. These compounds are utilized in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005). Further advancements include the development of multifunctional spin-crossover switches and emissive f-element centers for biomedical sensors (Halcrow, 2014).

Catalysis and Chemical Transformations

Nickel/Lewis acid catalysis has been applied for the direct C-2 selective alkenylation of pyridines, demonstrating broad substrate scope and high selectivity under mild conditions (Nakao et al., 2008). This approach provides an efficient pathway for modifying pyridine derivatives, potentially including 2-(3,5-Dichlorobenzoyl)pyridine, for various applications.

Materials Science and Photophysics

The study of coordination polymers and metal-organic frameworks (MOFs) derived from pyridine-based ligands has revealed diverse structural motifs and functionalities. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers with potential applications in catalysis and gas storage (Ghosh et al., 2004). Additionally, nonanuclear lanthanide clusters exhibiting magnetic and optical properties have been synthesized using pyridine derivatives, opening avenues for their application in molecular magnetism and luminescence (Alexandropoulos et al., 2011).

Safety And Hazards

While the specific safety data sheet for “2-(3,5-Dichlorobenzoyl)pyridine” was not found, it’s important to handle all chemicals with care, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for “2-(3,5-Dichlorobenzoyl)pyridine” and similar compounds involve their potential applications in various fields. For instance, substituted pyridines with diverse functional groups have been synthesized for potential use in bioactive molecules .

properties

IUPAC Name

(3,5-dichlorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZROPXZAHOKHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642024
Record name (3,5-Dichlorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorobenzoyl)pyridine

CAS RN

898780-36-4
Record name (3,5-Dichlorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dichlorobenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dichlorobenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dichlorobenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dichlorobenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dichlorobenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dichlorobenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.